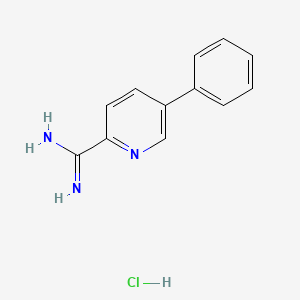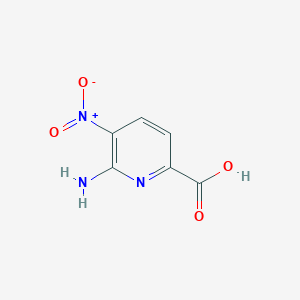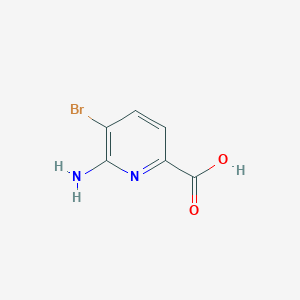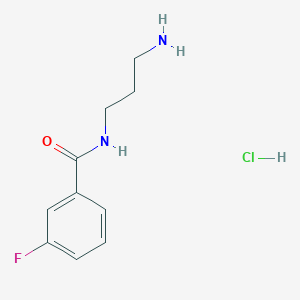![molecular formula C13H23NO4 B1523456 1-{[(Tert-butoxy)carbonyl]amino}-2-methylcyclohexane-1-carboxylic acid CAS No. 1292818-11-1](/img/structure/B1523456.png)
1-{[(Tert-butoxy)carbonyl]amino}-2-methylcyclohexane-1-carboxylic acid
Overview
Description
“1-{[(Tert-butoxy)carbonyl]amino}-2-methylcyclohexane-1-carboxylic acid” is a compound with the molecular weight of 257.33 . It is a powder at room temperature . The IUPAC name for this compound is 2-((tert-butoxycarbonyl)amino)-1-methylcyclohexane-1-carboxylic acid .
Synthesis Analysis
The synthesis of compounds like “1-{[(Tert-butoxy)carbonyl]amino}-2-methylcyclohexane-1-carboxylic acid” often involves multi-step organic reactions, starting from readily available substrates. Methods could include the formation of the cyclohexane ring, followed by functionalization with the tert-butoxycarbonyl (Boc) protected amino group and the carboxylic acid moiety.
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H23NO4/c1-12(2,3)18-11(17)14-9-7-5-6-8-13(9,4)10(15)16/h9H,5-8H2,1-4H3,(H,14,17)(H,15,16) . The canonical SMILES structure is CC1CCC(CC1)(C(=O)O)NC(=O)OC©©C .
Physical And Chemical Properties Analysis
The compound is a powder at room temperature . Its molecular weight is 257.33 . The IUPAC name for this compound is 2-((tert-butoxycarbonyl)amino)-1-methylcyclohexane-1-carboxylic acid .
Scientific Research Applications
Medicinal Chemistry
In medicinal chemistry, this compound is utilized as a building block for the synthesis of complex molecules. It serves as a precursor in the development of dipeptidyl nitriles , which exhibit cathepsin-inhibiting activities . These inhibitors are crucial in the treatment of diseases like osteoporosis and cancer, where cathepsin plays a role in disease progression.
Pharmacology
Pharmacologically, the compound finds its application in the creation of TRPA1 receptor antagonists . These antagonists can help in treating pain and could be potential therapeutic agents for conditions like asthma, cough, and chronic obstructive pulmonary disease.
Biochemistry
Biochemically, the compound could be used in enzyme inhibition studies . By modifying the compound, researchers can study its interaction with different enzymes, which is fundamental in understanding metabolic pathways and designing drugs that target specific biochemical reactions .
Peptide Synthesis
This compound is particularly important in peptide synthesis . The tert-butoxycarbonyl (Boc) group is a common protecting group used in the synthesis of peptides. It protects the amino group during the peptide coupling reactions, which is essential for producing peptides with the desired sequence and structure .
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335, indicating that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
2-methyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-9-7-5-6-8-13(9,10(15)16)14-11(17)18-12(2,3)4/h9H,5-8H2,1-4H3,(H,14,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTHZDOCEIJAPLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1(C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl 3-cyano-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1523373.png)

![4-Oxa-7-azaspiro[2.5]octane hydrochloride](/img/structure/B1523378.png)

![3-[(Methylsulfanyl)methyl]pyrrolidine hydrochloride](/img/structure/B1523381.png)








![1-[2-(4-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine hydrochloride](/img/structure/B1523396.png)